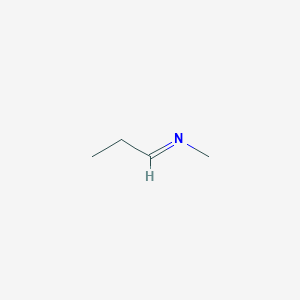
(1E)-N-Methylpropan-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-N-Methylpropan-1-imine is an organic compound with the molecular formula C4H9N It is an imine derivative, characterized by the presence of a carbon-nitrogen double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(1E)-N-Methylpropan-1-imine can be synthesized through several methods. One common approach involves the condensation of propanal with methylamine under acidic or basic conditions. The reaction typically proceeds as follows:
CH3CH2CHO+CH3NH2→CH3CH2CH=NCH3+H2O
The reaction is usually carried out at room temperature, and the imine product can be isolated by distillation or extraction techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as Lewis acids, can enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-N-Methylpropan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding nitrile.
Reduction: Reduction of the imine yields the corresponding amine.
Substitution: The imine can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Propanenitrile (CH3CH2CN)
Reduction: N-Methylpropan-1-amine (CH3CH2CH2NHCH3)
Substitution: Various substituted imines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1E)-N-Methylpropan-1-imine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving imines.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which (1E)-N-Methylpropan-1-imine exerts its effects involves the interaction of the imine group with various molecular targets. The carbon-nitrogen double bond can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in a wide range of chemical reactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylpropan-1-amine: Similar structure but lacks the imine group.
Propanal: The aldehyde precursor used in the synthesis of (1E)-N-Methylpropan-1-imine.
Propanenitrile: The oxidation product of this compound.
Uniqueness
This compound is unique due to its imine functionality, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.
Eigenschaften
CAS-Nummer |
6898-68-6 |
|---|---|
Molekularformel |
C4H9N |
Molekulargewicht |
71.12 g/mol |
IUPAC-Name |
N-methylpropan-1-imine |
InChI |
InChI=1S/C4H9N/c1-3-4-5-2/h4H,3H2,1-2H3 |
InChI-Schlüssel |
JKHYHXBLSTVHIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


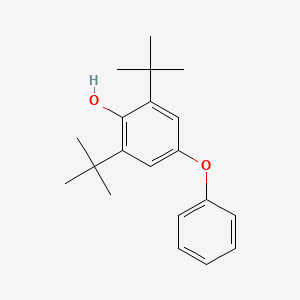
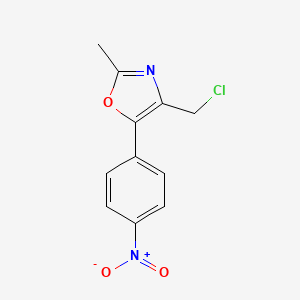
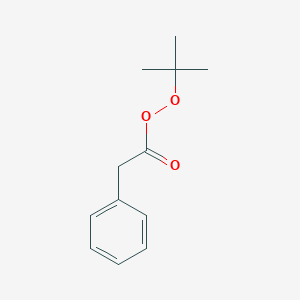
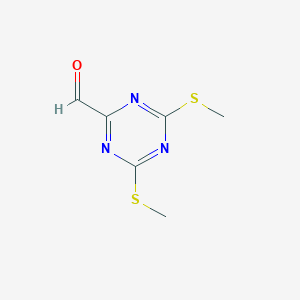
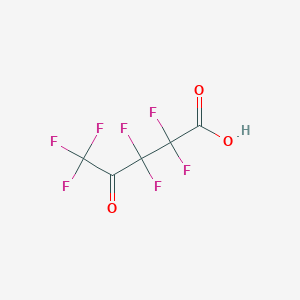
phosphaniumolate](/img/structure/B14736337.png)
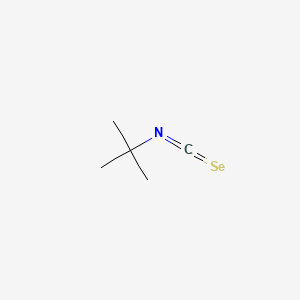
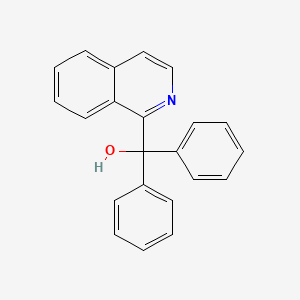
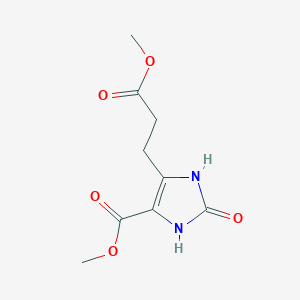
![acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14736349.png)
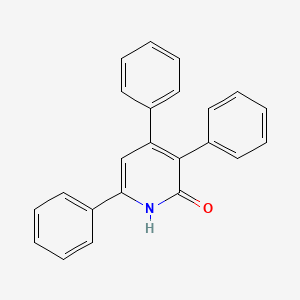
![Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate](/img/structure/B14736374.png)
![2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate](/img/structure/B14736381.png)

